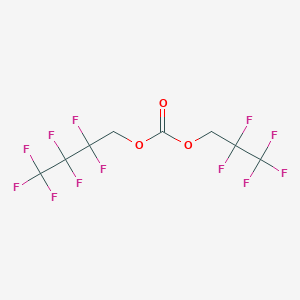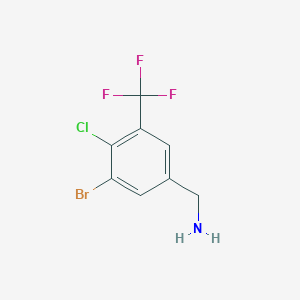![molecular formula C10H13N3O5 B12088126 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is a complex organic compound that features both oxazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol typically involves multi-step reactions starting from readily available precursors. The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes . The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazole and imidazole rings can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkyl halides under acidic or basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated heterocycles.
- Substitution products depend on the specific reagents used and the positions of substitution on the heterocyclic rings.
Applications De Recherche Scientifique
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities
Mécanisme D'action
The mechanism of action of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol involves its interaction with biological targets such as enzymes and receptors. The oxazole and imidazole rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context and the particular targets being studied.
Comparaison Avec Des Composés Similaires
1,2,4-oxadiazole derivatives: Known for their biological activities, including antibacterial and antiviral properties.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is unique due to the combination of oxazole and imidazole rings in a single molecule, which may confer distinct biological activities and interactions compared to compounds containing only one of these rings.
Propriétés
Formule moléculaire |
C10H13N3O5 |
|---|---|
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12) |
Clé InChI |
WGDPRIZUIYIENM-UHFFFAOYSA-N |
SMILES canonique |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12088047.png)
-](/img/structure/B12088066.png)





![7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12088080.png)
![2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12088081.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)


![Methyl 2-[2-(methylamino)acetamido]benzoate](/img/structure/B12088121.png)

